Enhanced Lipophilicity vs. Unsubstituted Imidazole Analog
The 4,5-dimethylimidazole compound (LogP = 1.01) shows a 0.62 log unit increase in computed octanol-water partition coefficient versus the unsubstituted imidazole analog (LogP = 0.39), with both compounds maintaining an identical topological polar surface area (TPSA) of 81.14 Ų . This constitutes approximately a 4.2-fold higher partition coefficient for the dimethyl derivative . Among the three imidazole-methylation variants available from the same vendor catalog (unsubstituted, 2-methyl, and 4,5-dimethyl), the 4,5-dimethyl compound provides the highest LogP value while preserving identical hydrogen bond acceptor/donor counts (HBA = 4, HBD = 2) and rotatable bond count (2) .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) at identical TPSA |
|---|---|
| Target Compound Data | LogP = 1.00704; TPSA = 81.14 Ų; HBA = 4; HBD = 2; Rotatable Bonds = 2 |
| Comparator Or Baseline | 1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid (CAS 1531853-08-3): LogP = 0.3902; TPSA = 81.14 Ų; HBA = 4; HBD = 2; Rotatable Bonds = 2 |
| Quantified Difference | ΔLogP = +0.617 log units (~4.2-fold partition coefficient increase); ΔMW = +28.05 Da (two –CH₂– equivalents); ΔTPSA = 0 Ų |
| Conditions | Calculated LogP using vendor-reported computational chemistry parameters (ChemDraw/ACD prediction); values retrieved from same commercial vendor database (Leyan) for methodological consistency |
Why This Matters
For procurement decisions in fragment-based or lead-optimization programs, the 4,5-dimethyl compound uniquely enables exploration of higher-lipophilicity chemical space without introducing additional polar surface area, which is critical for tuning blood-brain barrier penetration or membrane partitioning while preserving oral bioavailability potential.
